

# The Tolman Cone Angle: A Comprehensive Technical Guide for Researchers

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An in-depth exploration of the theory, measurement, and application of the Tolman cone angle for phosphine ligands in organometallic chemistry and catalysis.

The steric and electronic properties of phosphine ligands play a pivotal role in the reactivity, selectivity, and stability of transition metal catalysts. Among the various parameters developed to quantify these properties, the Tolman cone angle ( $\theta$ ) remains a fundamental concept for understanding the steric bulk of phosphine ligands. This technical guide provides a detailed overview of the Tolman cone angle, its determination through historical and modern methods, a comprehensive data table for a wide range of phosphines, and its application in the rational design of catalysts. This document is intended for researchers, scientists, and drug development professionals who utilize phosphine ligands in their work.

## The Concept of the Tolman Cone Angle

Introduced by Chadwick A. Tolman in 1977, the cone angle is a measure of the steric bulk of a phosphine ligand.<sup>[1][2][3][4]</sup> It is defined as the apex angle of a cone, with the metal center at the vertex, that encompasses the van der Waals radii of the outermost atoms of the ligand.<sup>[5][6]</sup> A larger cone angle signifies a sterically more demanding ligand. This steric hindrance can significantly influence the coordination number of the metal center, the rate and selectivity of catalytic reactions, and the stability of the metal complex.<sup>[7][8]</sup> For instance, bulky phosphine ligands can promote the formation of coordinatively unsaturated species, which are often key intermediates in catalytic cycles.<sup>[5]</sup>

# Experimental Protocols for Determining the Tolman Cone Angle

The methodology for determining the Tolman cone angle has evolved from physical models to sophisticated computational techniques.

## Tolman's Original Method (Physical Models)

Tolman's initial approach was based on the construction of physical space-filling (CPK) models.

[7]

Methodology:

- Model Construction: A physical model of the phosphine ligand and a nickel atom was constructed. The Ni-P bond length was fixed at a standard value of 2.28 Å, derived from experimental crystallographic data of tetrahedral nickel complexes.[9]
- Conformational Adjustment: The substituents (R groups) on the phosphorus atom were arranged to form the most compact cone possible.
- Measurement: A specialized protractor was used to measure the angle at the nickel atom that would encompass all the atoms of the phosphine ligand.

This method, while groundbreaking, had limitations due to the potential for ambiguity in the conformational arrangement of flexible ligands.

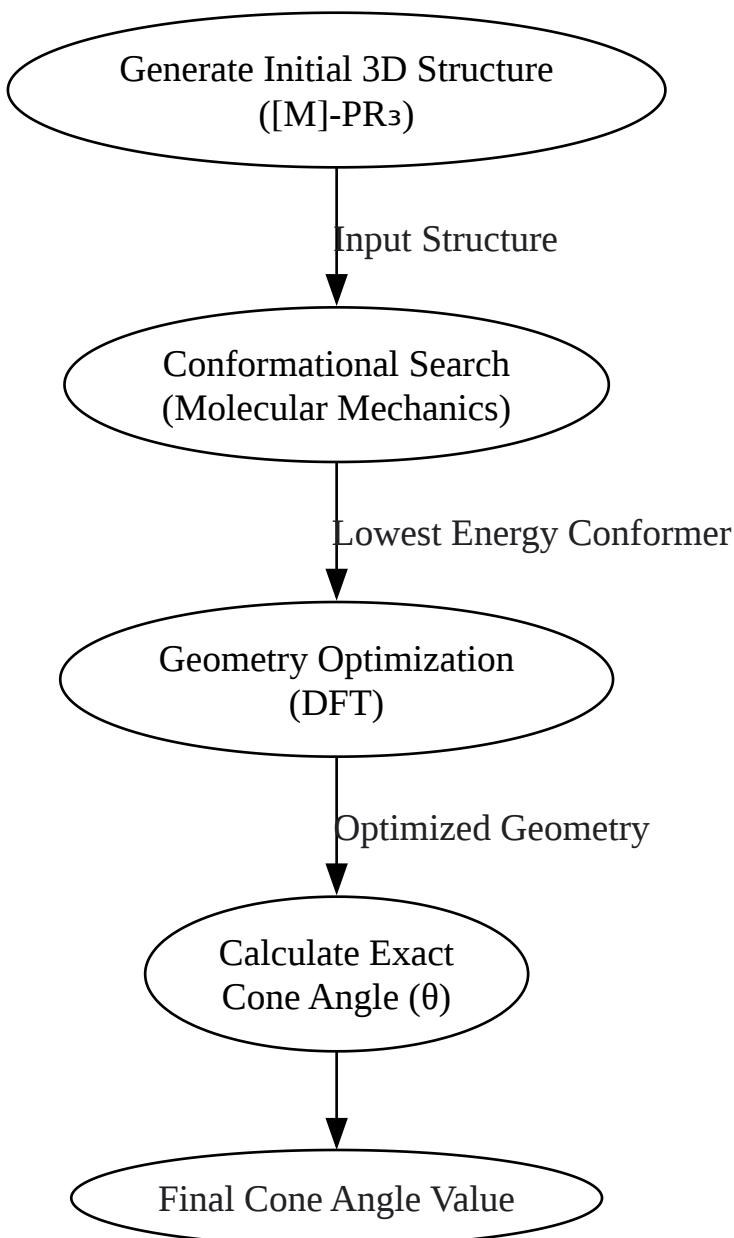
## Modern Computational Protocol

Current methods for determining the Tolman cone angle rely on computational chemistry, providing more accurate and reproducible results. A common workflow involves a combination of molecular mechanics (MM) and density functional theory (DFT).[10][11][12]

Methodology:

- Initial Structure Generation: A 3D model of the phosphine ligand coordinated to a metal center is generated. For consistency, a standard coordination environment is often used, such as a tetrahedral  $[\text{Ni}(\text{CO})_3(\text{P})]$  complex.[9]

- Conformational Search (Molecular Mechanics): A molecular mechanics force field (e.g., UFF) is employed to perform a systematic search for the lowest energy conformer of the ligand. This step is crucial for flexible ligands that can adopt multiple spatial arrangements.
- Geometry Optimization (Density Functional Theory): The lowest energy conformer identified in the MM search is then subjected to a more accurate geometry optimization using DFT. A common level of theory is the B3LYP functional with a 6-31G\* basis set for the ligand atoms and an effective core potential for the transition metal.[13]
- Cone Angle Calculation: From the optimized geometry, the exact cone angle is calculated using specialized software or algorithms. These tools determine the most acute right circular cone, originating from the metal atom, that encloses the entire ligand.[9]



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## Quantitative Data: Tolman Cone Angles of Common Phosphine Ligands

The following table presents the recomputed Tolman cone angles for a comprehensive set of 119 phosphine ligands, as determined by Jover and Cirera using a consistent computational methodology in a tetrahedral coordination environment (0T).[\[9\]](#)[\[10\]](#)[\[11\]](#)[\[12\]](#)

Ligand	Cone Angle ( $\theta_T$ , °)	Ligand	Cone Angle ( $\theta_T$ , °)
PH <sub>3</sub>	106.4	P(p-tol) <sub>3</sub>	145.0
PMe <sub>3</sub>	123.6	P(m-tol) <sub>3</sub>	155.3
PEt <sub>3</sub>	138.3	P(o-tol) <sub>3</sub>	185.1
P <sup>n</sup> Pr <sub>3</sub>	143.4	PPh(tBu) <sub>2</sub>	170.8
P <sup>i</sup> Pr <sub>3</sub>	158.5	PPh <sub>2</sub> (tBu)	162.7
P <sup>n</sup> Bu <sub>3</sub>	143.7	PCy <sub>3</sub>	169.8
P <sup>i</sup> Bu <sub>3</sub>	137.6	P(OPh) <sub>3</sub>	133.5
P <sup>s</sup> Bu <sub>3</sub>	155.4	P(OEt) <sub>3</sub>	119.4
P <sup>t</sup> Bu <sub>3</sub>	180.5	P(OMe) <sub>3</sub>	114.7
PPh <sub>3</sub>	145.0	...	...

(This is a partial list. For the full list of 119 ligands, please refer to the original publication by Jover and Cirera, Dalton Trans., 2019, 48, 14936-14946.)

## Applications in Research and Development

The Tolman cone angle is a powerful predictive tool in various areas of chemical research and development:

- **Homogeneous Catalysis:** The size of the phosphine ligand, as quantified by the cone angle, can dramatically influence the outcome of a catalytic reaction. For example, in hydroformylation, the regioselectivity (linear vs. branched aldehyde) is strongly dependent on the steric bulk of the phosphine ligands.<sup>[7]</sup>
- **Catalyst Design:** Researchers can rationally design catalysts with desired properties by tuning the steric environment around the metal center. Selecting a phosphine with an appropriate cone angle can enhance reaction rates, improve selectivity, and prevent catalyst deactivation.

- Coordination Chemistry: The cone angle helps to predict the number of phosphine ligands that can coordinate to a metal center and the resulting geometry of the complex.[5]
- Drug Development: In the synthesis of complex organic molecules, including active pharmaceutical ingredients, metal-catalyzed cross-coupling reactions are frequently employed. The choice of phosphine ligand, guided by parameters like the cone angle, is critical for optimizing these synthetic steps.

## Conclusion

The Tolman cone angle remains an indispensable concept for chemists working with phosphine ligands. Its ability to quantify steric effects provides a basis for understanding and predicting the behavior of transition metal complexes in a wide range of applications, from fundamental organometallic chemistry to the industrial production of fine chemicals and pharmaceuticals. The evolution of its determination from physical models to accurate computational methods has further solidified its importance as a predictive tool in modern chemical research.

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